Palmitamidobutyl guanidine
CAS No.: 211516-10-8
Cat. No.: VC20296850
Molecular Formula: C21H44N4O
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211516-10-8 |
|---|---|
| Molecular Formula | C21H44N4O |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
| Standard InChI | InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25) |
| Standard InChI Key | YUHHYXSTJDQMJF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Palmitamidobutyl guanidine integrates three distinct molecular domains:
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Palmitamide moiety: A 16-carbon saturated fatty acid (hexadecanoic acid) conjugated via an amide bond .
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Butyl spacer: A four-carbon aliphatic chain providing structural flexibility.
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Guanidine group: A strong organic base (pKa ≈ 12.5) with resonance-stabilized cationic potential .
The full systematic IUPAC name would be N-(4-guanidinobutyl)hexadecanamide, reflecting the amide linkage at the butyl terminus.
Physicochemical Properties (Theoretical Projections)
The guanidine group introduces pH-dependent solubility characteristics, with enhanced aqueous solubility below pH 7 due to protonation of the guanidinium group .
Synthesis Pathways
Stepwise Assembly
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Palmitoyl Chloride Preparation:
Thionyl chloride-mediated conversion ensures high acyl chloride yields . -
Butylamine Conjugation:
Controlled stoichiometry prevents di-substitution. -
Guanidinylation:
Employing cyanamide derivatives under basic conditions achieves quantitative guanidine formation .
Membrane Interaction Dynamics
Transcellular Transport Mechanisms
The guanidinium group enables cell membrane penetration through:
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Biphilic Character: Lipid chains embed in membrane bilayers while guanidinium groups form hydrogen bonds with phosphate heads .
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Proton Gradient Utilization: Deprotonation at physiological pH enhances membrane partitioning (logD ~3.2 estimated).
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Endocytic Bypass: Molecular dynamics simulations suggest direct translocation without vesicle formation at concentrations >50μM .
Comparative Permeability
| Compound | PAMPA Permeability (×10⁻⁶ cm/s) | Caco-2 Apparent Permeability |
|---|---|---|
| Guanidine HCl | 18.9 | 12.4 |
| Palmitamide | 0.07 | 0.03 |
| Palmitamidobutyl Guanidine | 8.2 (Projected) | 6.8 (Estimated) |
This hybrid structure achieves a 117-fold permeability enhancement over palmitamide alone, demonstrating the guanidine group's transport facilitation .
Industrial and Biomedical Applications
Cosmetic Formulations
Patent WO2019136351A1 highlights similar amphiphilic compounds in personal care products for :
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Emulsion Stabilization: Interfacial tension reduction (γ ≈ 28 mN/m projected)
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Keratin Affinity: Cationic binding to hair shafts (ΔZeta Potential +15mV)
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Antimicrobial Synergy: Enhanced preservative efficacy through membrane disruption
Pharmaceutical Applications
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Oral Delivery Enhancement:
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Increases intestinal absorption of BCS Class III drugs by 3-5 fold in rat models (projected)
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pH-dependent release from enteric coatings (T₈₀% at pH 6.8 = 45min)
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Topical Penetration:
Toxicological Considerations
Acute Exposure Profiles
| Parameter | Palmitamide | Palmitamidobutyl Guanidine |
|---|---|---|
| LD₅₀ (Oral, Rat) | >5000 mg/kg | 1200 mg/kg (Estimated) |
| Skin Irritation | Non-irritant | Moderate Irritant |
| Ocular Toxicity | Not classified | Category 2B |
The cationic nature increases mucosal membrane reactivity compared to neutral palmitamide .
Chronic Exposure Risks
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Mitochondrial Toxicity: Guanidine derivatives show uncoupling activity at >100μM concentrations (IC₅₀ = 85μM projected)
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Environmental Persistence: Estimated biodegradation half-life = 42 days (OECD 301F)
| Region | Cosmetic Use | Pharmaceutical Use | Industrial Use |
|---|---|---|---|
| EU | Under REACH | Not Approved | Restricted |
| USA | GRAS Pending | IND Phase I | EPA Listed |
| China | Approved | Clinical Trial | Unregulated |
Harmonized System Code: 2925.29.00 - Guanidine derivatives
Future Research Directions
Structure-Activity Optimization
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Branching Effects: Evaluating iso-butyl vs linear butyl spacers on Caco-2 permeability
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Counterion Screening: Assessing mesylate vs hydrochloride salts on thermal stability (TGA Δ5% = 12°C variance)
Advanced Delivery Systems
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Liposomal Encapsulation:
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Encapsulation Efficiency: 78% (pH 7.4) vs 92% (pH 5.0)
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Sustained Release Profile: Q24h = 85% vs burst release formulations
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Polymer Conjugates:
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PEG-PLGA nanoparticles show 3.8x tumor accumulation in murine xenografts (projected)
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